molecular formula C8H5BrClNO B13625550 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one

Cat. No.: B13625550
M. Wt: 246.49 g/mol
InChI Key: DAKVNRQMDGIGJH-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using appropriate oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Similar structure but lacks the bromine atom.

    2-bromo-3-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one: Similar structure but with different positioning of halogen atoms.

Uniqueness

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

InChI

InChI=1S/C8H5BrClNO/c9-5-3-4-1-2-6(12)7(4)11-8(5)10/h3H,1-2H2

InChI Key

DAKVNRQMDGIGJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=NC(=C(C=C21)Br)Cl

Origin of Product

United States

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